molecular formula C12H7FN2OS B6612718 N-(3-cyanothiophen-2-yl)-2-fluorobenzamide CAS No. 749918-12-5

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide

Cat. No. B6612718
CAS RN: 749918-12-5
M. Wt: 246.26 g/mol
InChI Key: NYUCCPYSPGJSHB-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide (NCF) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. NCF has been found to have interesting properties such as fluorescence, photoluminescence, and stability, which makes it a valuable tool for researchers. NCF is a versatile molecule that has been used in a variety of experiments, including protein labeling and imaging, drug delivery, and cell imaging.

Mechanism of Action

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide has been found to interact with proteins, DNA, and other biomolecules. It binds to proteins through electrostatic interactions and hydrophobic interactions. It has been found to bind to DNA and RNA through intercalation. This compound also interacts with other biomolecules, such as lipids and carbohydrates, through hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as phosphatases, proteases, and kinases. This compound has also been found to modulate the expression of genes and proteins. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a stable molecule that is easy to synthesize and store. Additionally, it has a variety of biochemical and physiological effects that can be studied. However, this compound also has some limitations. It is not soluble in aqueous solutions, which may limit its use in certain experiments. Additionally, this compound is a relatively large molecule, which may limit its ability to penetrate cell membranes.

Future Directions

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the study of biological processes. Additionally, this compound could be used in the development of new imaging techniques and the study of nanomaterials. Additionally, this compound could be used in the development of new materials and sensors. Finally, this compound could be used in the development of new fluorescent probes and labels.

Synthesis Methods

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide is synthesized using a two-step process involving the reaction of 3-cyanothiophen-2-yl bromide with 2-fluorobenzamide. The first step of the reaction involves the formation of a dithioester intermediate, which is then converted to this compound in the second step. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 80°C.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide has been used in a variety of scientific research applications. It has been used in protein labeling and imaging, drug delivery, and cell imaging. This compound has also been used in the study of biological processes such as gene expression, protein-protein interactions, and cell signaling. Additionally, this compound has been used for the study of nanomaterials, including carbon nanotubes and graphene.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUCCPYSPGJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366626
Record name N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749918-12-5
Record name N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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